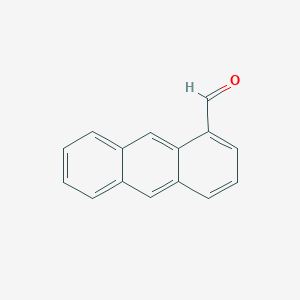
anthracene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
anthracene-1-carbaldehyde, also known as anthracene-9-carboxaldehyde, is an organic compound with the molecular formula C₁₅H₁₀O. It is a yellow solid that is soluble in common organic solvents. This compound is a derivative of anthracene, where a formyl group is attached to the ninth carbon atom of the anthracene ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: anthracene-1-carbaldehyde can be synthesized through various methods. One common method is the Vilsmeier formylation of anthracene. This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide and phosphorus oxychloride, to introduce the formyl group into the anthracene ring .
Industrial Production Methods: In industrial settings, the synthesis of anthracenecarboxaldehyde often involves the same Vilsmeier formylation process due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: anthracene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene-9-carboxylic acid.
Reduction: Reduction of anthracenecarboxaldehyde yields anthracenemethanol.
Condensation: It participates in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Condensation: Reactions with amines under acidic or basic conditions lead to the formation of Schiff bases.
Major Products:
Oxidation: Anthracene-9-carboxylic acid.
Reduction: Anthracenemethanol.
Condensation: Various Schiff bases and related compounds.
Applications De Recherche Scientifique
anthracene-1-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of anthracenecarboxaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Anthracenemethanol: A reduction product of anthracenecarboxaldehyde.
Anthracene-9-carboxylic acid: An oxidation product of anthracenecarboxaldehyde.
9-Anthraldehyde oxime: A derivative used in various synthetic applications.
Uniqueness: anthracene-1-carbaldehyde is unique due to its versatile reactivity and its ability to form a wide range of derivatives with diverse applications in chemistry, biology, and industry. Its formyl group allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
1140-79-0 |
|---|---|
Formule moléculaire |
C15H10O |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
Clé InChI |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Key on ui other cas no. |
31671-77-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














